molecular formula C6H7ClO B12321129 rac-(2R,3R)-3-chloro-2-ethynyloxolane CAS No. 98198-80-2

rac-(2R,3R)-3-chloro-2-ethynyloxolane

Cat. No.: B12321129
CAS No.: 98198-80-2
M. Wt: 130.57 g/mol
InChI Key: RGFCOYSMOSCVGR-UHFFFAOYSA-N
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Description

Rac-(2R,3R)-3-chloro-2-ethynyloxolane is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by the presence of a chlorine atom and an ethynyl group attached to an oxolane ring. The stereochemistry of the compound is denoted by the (2R,3R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-3-chloro-2-ethynyloxolane can be achieved through various synthetic routes. One common method involves the Mukaiyama aldol reaction, where the silyl enol ether of a suitable precursor reacts with aldehydes under specific conditions . For instance, the reaction between the silyl enol ether of S-ethyl 2-phenylethanethioate and 2-chloroacetaldehyde can yield the desired compound . The reaction conditions typically involve the use of a Lewis acid catalyst and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Rac-(2R,3R)-3-chloro-2-ethynyloxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the chlorine atom or reduce the ethynyl group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxolanes.

Scientific Research Applications

Rac-(2R,3R)-3-chloro-2-ethynyloxolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and the investigation of chiral recognition processes.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-3-chloro-2-ethynyloxolane involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modify its interaction with biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Rac-(2R,3R)-3-chloro-2-ethynyloxolane can be compared with other similar compounds, such as:

Properties

CAS No.

98198-80-2

Molecular Formula

C6H7ClO

Molecular Weight

130.57 g/mol

IUPAC Name

3-chloro-2-ethynyloxolane

InChI

InChI=1S/C6H7ClO/c1-2-6-5(7)3-4-8-6/h1,5-6H,3-4H2

InChI Key

RGFCOYSMOSCVGR-UHFFFAOYSA-N

Canonical SMILES

C#CC1C(CCO1)Cl

Origin of Product

United States

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